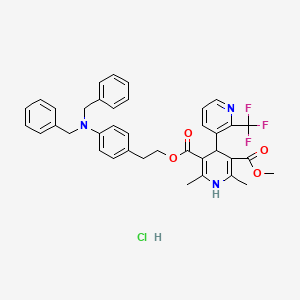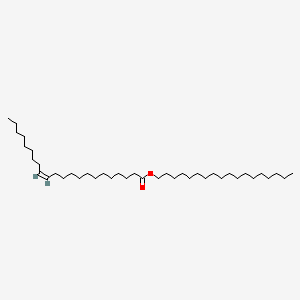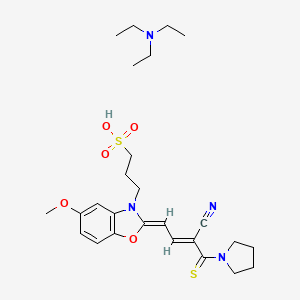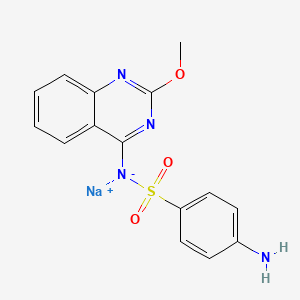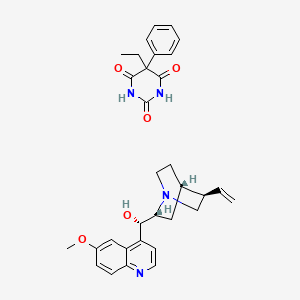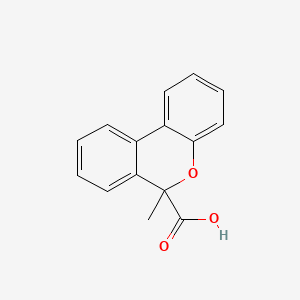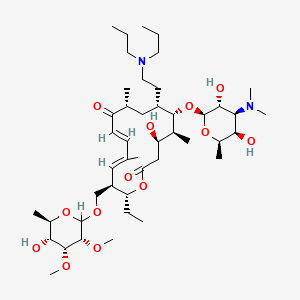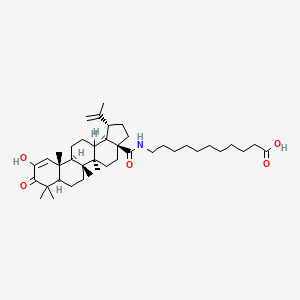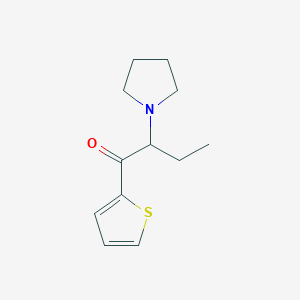
2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Pyrrolidinobutiophenone (alpha-Pbt) is a synthetic stimulant belonging to the cathinone class. It is structurally similar to other synthetic cathinones, with a pyrrolidine ring attached to a butiophenone backbone. This compound has gained attention due to its presence in illicit drug markets and its psychoactive properties .
準備方法
Alpha-Pyrrolidinobutiophenone can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of thiophene-2-carboxaldehyde with pyrrolidine to form an intermediate, which is then subjected to further reactions to yield the final product
化学反応の分析
Alpha-Pyrrolidinobutiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alpha-Pbt can lead to the formation of carboxylic acids, while reduction can yield alcohols .
科学的研究の応用
It is often used as a reference standard for the identification and characterization of new psychoactive substances in illicit drug products . Additionally, alpha-Pbt has been investigated for its effects on the central nervous system and its potential as a model compound for studying the pharmacology of synthetic cathinones .
作用機序
The mechanism of action of alpha-Pyrrolidinobutiophenone involves its interaction with monoamine transporters in the brain. It primarily acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system and the psychoactive effects associated with the compound .
類似化合物との比較
Alpha-Pyrrolidinobutiophenone is structurally similar to other synthetic cathinones such as alpha-Pyrrolidinopentiothiophenone (alpha-Pvt) and alpha-Pyrrolidinopropiophenone (alpha-Ppp). alpha-Pbt is unique due to its specific substitution pattern on the thiophene ring, which influences its pharmacological properties and potency . Other similar compounds include alpha-Pyrrolidinohexiophenone (alpha-Php) and methiopropamine .
特性
CAS番号 |
2002395-17-5 |
|---|---|
分子式 |
C12H17NOS |
分子量 |
223.34 g/mol |
IUPAC名 |
2-pyrrolidin-1-yl-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C12H17NOS/c1-2-10(13-7-3-4-8-13)12(14)11-6-5-9-15-11/h5-6,9-10H,2-4,7-8H2,1H3 |
InChIキー |
NGVNNJYFJYTCCO-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)C1=CC=CS1)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


